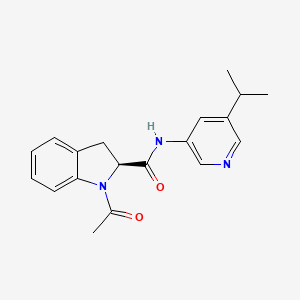
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic compound that is widely found in nature. The synthesis of this compound has been achieved through various methods, and it has been shown to have promising results in various research studies.
Mecanismo De Acción
The mechanism of action of ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide involves its selective binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways that regulate dopamine neurotransmission. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and physiological effects:
(this compound)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to selectively bind to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways that regulate dopamine neurotransmission. This has potential therapeutic benefits in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide in lab experiments is its selective affinity for the dopamine D3 receptor. This makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be further investigated.
Direcciones Futuras
There are several future directions for the research on ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide. One of the most promising directions is the development of new drugs for the treatment of various neurological disorders. Another direction is the investigation of the potential side effects and toxicity of this compound. Further research is also needed to understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Métodos De Síntesis
The synthesis of ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has been achieved through several methods. One of the most common methods involves the reaction of 2-acetylindole with 3-amino-5-isopropylpyridine in the presence of a reducing agent such as sodium borohydride. This method has been shown to yield the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a selective affinity for the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This makes (this compound)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide a potential candidate for the development of new drugs for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)15-8-16(11-20-10-15)21-19(24)18-9-14-6-4-5-7-17(14)22(18)13(3)23/h4-8,10-12,18H,9H2,1-3H3,(H,21,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJUPVFOCAYAPK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)NC(=O)C2CC3=CC=CC=C3N2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CN=C1)NC(=O)[C@@H]2CC3=CC=CC=C3N2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aR)-2-(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350446.png)
![(3aR,6aR)-2-(2-pyrazol-1-ylpyridine-4-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350449.png)
![(3aR,6aR)-2-(4-methyl-3-pyrrol-1-ylbenzoyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350456.png)
![(3aR,6aR)-2-(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350457.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7350468.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-[cyclobutyl(methyl)amino]ethanone](/img/structure/B7350476.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3,3-difluoro-2,2-dimethylpropan-1-one](/img/structure/B7350484.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-ethyl-2-(hydroxymethyl)butan-1-one](/img/structure/B7350487.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-propylpentan-1-one](/img/structure/B7350495.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-methoxy-2,2-dimethylbutan-1-one](/img/structure/B7350498.png)
![(1R,3S)-3-[3-(trifluoromethyl)pyrrolidine-1-carbonyl]cyclopentane-1-carboxamide](/img/structure/B7350503.png)
![(3R,3aS,6aR)-N-(5-propan-2-ylpyridin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B7350510.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(5-propan-2-ylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7350517.png)
